molecular formula C11H7ClFNO B3095274 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol CAS No. 1261998-75-7

6-(3-Chloro-4-fluorophenyl)pyridin-3-ol

Cat. No. B3095274
CAS RN: 1261998-75-7
M. Wt: 223.63 g/mol
InChI Key: LEHTUEJDTHMINT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol has been reported in the literature . The discovery of these compounds often starts from a common picolinamide core scaffold and involves the evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridin-3-ol group attached to a 3-chloro-4-fluorophenyl group. The average mass of the molecule is 223.631 Da and the monoisotopic mass is 223.020020 Da .

Scientific Research Applications

6-(3-Chloro-4-fluorophenyl)pyridin-3-ol has been studied for its potential use in the synthesis of other compounds, such as drugs and agrochemicals. In addition, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. These properties make this compound an attractive candidate for use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activities of 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol are thought to be due to its ability to interact with various cellular components, such as proteins, enzymes, and receptors. This interaction is believed to alter the activity of these components and thus, the activity of the cell. In addition, this compound has been found to possess antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. In addition, this compound has been found to possess anti-cancer and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol in laboratory experiments include its low cost and ease of synthesis. In addition, this compound has been found to possess a wide range of biological activities, making it an attractive candidate for use in the development of new pharmaceuticals and agrochemicals. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can easily decompose when exposed to heat or light.

Future Directions

The future directions for 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol include further research into its potential use in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to explore the biochemical and physiological effects of this compound and to develop methods for its efficient synthesis. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and biotechnology.

Safety and Hazards

The safety data sheet for a similar compound, 6-(4-Fluorophenyl)pyridine-3-boronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHTUEJDTHMINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692609
Record name 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-75-7
Record name 3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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